molecular formula C24H27N3O7S2 B3010132 ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 897617-18-4

ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B3010132
CAS No.: 897617-18-4
M. Wt: 533.61
InChI Key: XMMJWPUTSBXWRS-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C24H27N3O7S2 and its molecular weight is 533.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

A key application of this compound is in the field of chemical synthesis. Research by Mohamed (2014, 2021) describes the preparation of various derivatives through reactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives. These studies highlight the versatility of the compound in synthesizing diverse chemical structures, which can be essential for pharmaceutical and material sciences applications (Mohamed, 2014) (Mohamed, 2021).

Biological and Pharmacological Activities

Research has also explored the biological and pharmacological activities of derivatives of this compound. For instance, studies have shown that some derivatives exhibit properties like analgesic and CNS depressant activities (Kuberkar & Baheti, 2003). This suggests potential applications in developing new therapeutic agents (Kuberkar & Baheti, 2003).

Heterocyclic Chemistry

The compound is significant in heterocyclic chemistry, as indicated by research focusing on the synthesis of imidazolone derivatives (Bezenšek et al., 2012). Such compounds have relevance in the development of new materials and pharmaceuticals, demonstrating the compound's role in advancing heterocyclic chemistry (Bezenšek et al., 2012).

Antimicrobial Activity

There is also evidence of antimicrobial activity in some of the derivatives synthesized from this compound. Studies have reported the synthesis and screening of compounds for antimicrobial properties, which could contribute to the development of new antibiotics or disinfectants (Badne et al., 2011) (Badne et al., 2011).

Properties

IUPAC Name

ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O7S2/c1-5-26(6-2)36(31,32)18-11-8-16(9-12-18)22(29)25-24-27(15-21(28)33-4)19-13-10-17(14-20(19)35-24)23(30)34-7-3/h8-14H,5-7,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMJWPUTSBXWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.